2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone
Overview
Description
2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. The reaction is often catalyzed by acids or bases under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has indicated its potential use in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(2-bromophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone include other quinazolinone derivatives, such as:
- 2-(2-chlorophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone
- 2-(2-fluorophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone
- 2-(2-iodophenyl)-3-(2-methylphenyl)-4(3H)-quinazolinone
These compounds share a similar core structure but differ in the substituents on the phenyl rings. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-bromophenyl)-3-(2-methylphenyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c1-14-8-2-7-13-19(14)24-20(15-9-3-5-11-17(15)22)23-18-12-6-4-10-16(18)21(24)25/h2-13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCNAMUPVRYANZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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